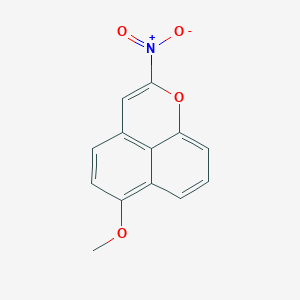
6-Methoxy-2-nitronaphtho(1,8-bc)pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-nitronaphtho(1,8-bc)pyran, also known as MNNG, is a nitrosamine compound that is widely used in scientific research. This compound is a potent mutagen and carcinogen, and it is commonly used to induce mutations in cells and animals for the study of cancer and genetic diseases. In
Wirkmechanismus
6-Methoxy-2-nitronaphtho(1,8-bc)pyran is a potent mutagen and carcinogen because it reacts with DNA to form adducts that can lead to mutations and cancer. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran reacts with the guanine base of DNA to form O6-methylguanine, which can lead to mispairing of nucleotides during DNA replication and ultimately to mutations. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran can also react with other nucleotides in DNA to form crosslinks and other types of adducts.
Biochemische Und Physiologische Effekte
6-Methoxy-2-nitronaphtho(1,8-bc)pyran has been shown to induce a wide range of biochemical and physiological effects in cells and animals. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran can induce cell death, DNA damage, and mutations. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methoxy-2-nitronaphtho(1,8-bc)pyran is a potent mutagen and carcinogen that is widely used in scientific research. Its advantages include its ability to induce mutations in cells and animals, which can be used to study the mechanisms of cancer and genetic diseases. However, 6-Methoxy-2-nitronaphtho(1,8-bc)pyran also has limitations, including its toxicity and potential to cause harm to researchers working with the compound.
Zukünftige Richtungen
There are many future directions for research on 6-Methoxy-2-nitronaphtho(1,8-bc)pyran. One area of research is the development of new methods for studying the mechanisms of DNA damage and repair. Another area of research is the development of new drugs and therapies for the treatment of cancer and genetic diseases. Finally, there is a need for more research on the safety and toxicity of 6-Methoxy-2-nitronaphtho(1,8-bc)pyran, as well as the development of new methods for handling and working with the compound in the laboratory.
Conclusion:
In conclusion, 6-Methoxy-2-nitronaphtho(1,8-bc)pyran is a potent mutagen and carcinogen that is widely used in scientific research. It is commonly used to induce mutations in cells and animals for the study of cancer and genetic diseases. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran has many advantages and limitations for lab experiments, and there are many future directions for research on the compound. Overall, 6-Methoxy-2-nitronaphtho(1,8-bc)pyran is an important tool for the study of cancer and genetic diseases, and its use in scientific research will continue to be an important area of study in the future.
Synthesemethoden
6-Methoxy-2-nitronaphtho(1,8-bc)pyran can be synthesized by the reaction of 6-methoxy-2-naphthol with nitrite in the presence of acid. The reaction proceeds through the formation of a diazonium intermediate, which then reacts with a naphthalene ring to form the final product.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-nitronaphtho(1,8-bc)pyran is widely used in scientific research as a mutagen and carcinogen. It is commonly used to induce mutations in cells and animals for the study of cancer and genetic diseases. 6-Methoxy-2-nitronaphtho(1,8-bc)pyran has been used to study the mechanisms of DNA damage and repair, as well as the role of genetic mutations in cancer development.
Eigenschaften
CAS-Nummer |
105052-39-9 |
|---|---|
Produktname |
6-Methoxy-2-nitronaphtho(1,8-bc)pyran |
Molekularformel |
C13H9NO4 |
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
8-methoxy-3-nitro-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |
InChI |
InChI=1S/C13H9NO4/c1-17-10-6-5-8-7-12(14(15)16)18-11-4-2-3-9(10)13(8)11/h2-7H,1H3 |
InChI-Schlüssel |
DNZYLXTVVJFKQE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C=C(O3)[N+](=O)[O-] |
Andere CAS-Nummern |
105052-39-9 |
Synonyme |
6-methoxy-2-nitronaphtho(1,8-bc)pyran R 7779 R-7779 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



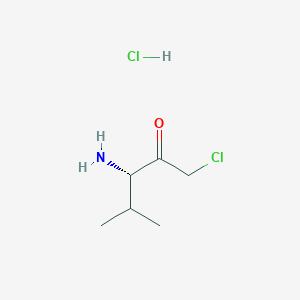
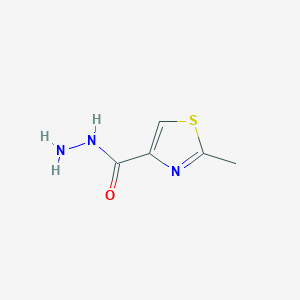
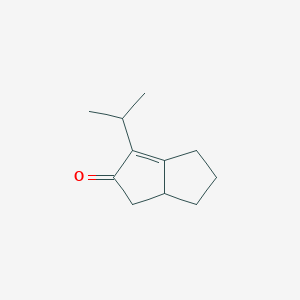



![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
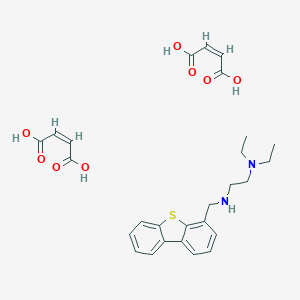
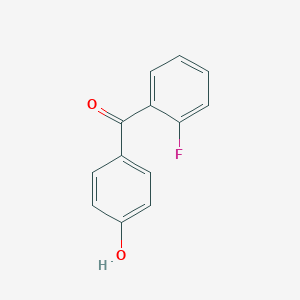

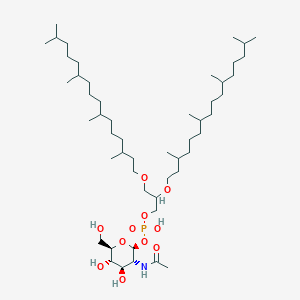
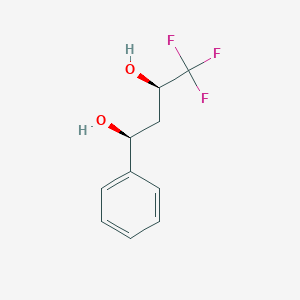
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
